molecular formula C7H7ClN2 B13012105 6-Ethynylpyridin-3-amine hydrochloride

6-Ethynylpyridin-3-amine hydrochloride

Cat. No.: B13012105
M. Wt: 154.60 g/mol
InChI Key: GGSFPNKKPRXAEJ-UHFFFAOYSA-N
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Description

6-Ethynylpyridin-3-amine hydrochloride (CAS: 1256824-94-8) is a pyridine derivative with an ethynyl (-C≡CH) substituent at the 6-position and an amine group at the 3-position, formulated as C₇H₇ClN₂ (molecular weight: 154.59 g/mol). It is a solid with 97% purity, commercially available in quantities ranging from 100 mg to 5 g . The ethynyl group confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its hydrochloride salt enhances water solubility, a critical feature for biological applications.

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

6-ethynylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c1-2-7-4-3-6(8)5-9-7;/h1,3-5H,8H2;1H

InChI Key

GGSFPNKKPRXAEJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced using an ethynyl halide and a palladium catalyst . The reaction conditions often include a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of pyridine derivatives, including 6-Ethynylpyridin-3-amine hydrochloride, often employs large-scale catalytic processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Ethynylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Ethynylpyridin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 6-Ethynylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 6-ethynylpyridin-3-amine hydrochloride and analogous pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Purity Key Properties
This compound 1256824-94-8 C₇H₇ClN₂ 154.59 Ethynyl 97% High purity; linear sp-hybridized substituent enhances π-π interactions
6-Methylpyridin-3-amine - C₆H₈N₂ 108.14 Methyl - Forms intermolecular N–H···N hydrogen bonds, influencing crystal packing
6-(Difluoromethyl)pyridin-3-amine hydrochloride 1646152-50-2 C₆H₇ClF₂N₂ 180.59 Difluoromethyl 95% Electron-withdrawing substituent increases acidity
(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine hydrochloride 1909311-99-4 C₁₁H₁₇ClN₂ 212.72 Cyclopropylmethyl, methyl - Bulky substituent may reduce membrane permeability
(6-Chloro-pyridazin-3-yl)-piperidin-3-yl-amine hydrochloride - C₉H₁₄Cl₂N₄ 249.14 Chloro, piperidinyl 98%+ Higher molecular weight; chlorine enhances lipophilicity

Substituent Effects

  • Ethynyl vs.
  • Ethynyl vs. Difluoromethyl : The difluoromethyl group (-CF₂H) is strongly electron-withdrawing, increasing the acidity of adjacent protons, whereas the ethynyl group is electron-deficient but less polar .
  • Ethynyl vs. Chloro/Bromo : Halogen substituents (e.g., in –11) improve lipophilicity and binding affinity in hydrophobic pockets but may introduce toxicity risks .

Purity and Analytical Methods

  • The target compound’s 97% purity exceeds the 95% purity of 6-(difluoromethyl)pyridin-3-amine hydrochloride, reducing impurity-related side reactions .

Pharmacological Implications

  • The ethynyl group’s metabolic stability (resistance to cytochrome P450 oxidation) may prolong the half-life of drug candidates compared to methyl or halogenated analogs .
  • Bulky substituents, as seen in the cyclopropylmethyl derivative (), could hinder blood-brain barrier penetration, whereas the ethynyl group’s compact size may improve bioavailability .

Biological Activity

6-Ethynylpyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound features an ethynyl group attached to the pyridine ring, which is known to enhance its reactivity and biological properties. The synthesis typically involves the following steps:

  • Formation of Pyridine Derivative : The initial step often includes the reaction of 2-bromopyridine with acetylene derivatives under palladium catalysis.
  • Hydrochloride Salt Formation : The resulting amine can be converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility for biological assays.

The mechanism of action for this compound primarily involves interaction with specific enzymes and receptors. It has been shown to act as an inhibitor or modulator for various biological targets, which may include:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways critical for neurological functions.

Biological Activity and Research Findings

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have demonstrated that this compound has significant antimicrobial effects against various bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in multiple cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor ModulationAlters neurotransmitter receptor activity

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new therapeutic agent.
  • Cancer Cell Line Studies :
    In a series of experiments using human cancer cell lines (e.g., breast and colon cancer), the compound was found to significantly reduce cell viability through apoptosis induction pathways. This suggests its utility in developing targeted cancer therapies.

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